molecular formula C36H56O11 B14081466 Paradrymonoside

Paradrymonoside

Cat. No.: B14081466
M. Wt: 664.8 g/mol
InChI Key: YINNEDVQUNYQEZ-BOTMRVARSA-N
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Description

Paradrymonoside is a triterpenoid glycoside isolated from A. maculatus, a species within the Gesneriaceae family . Structurally, it belongs to the oleanane-type triterpenoids, characterized by a tetracyclic skeleton with glycosidic attachments that influence its solubility and bioactivity. Its identification and characterization rely on advanced spectroscopic techniques, such as NMR and mass spectrometry, which differentiate it from other triterpenoids .

Properties

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-9-formyl-1,10,11-trihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H56O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,17,19-29,37,39-44H,8-16H2,1-6H3/t19-,20-,21?,22?,23-,24-,25+,26-,27+,28+,29+,32+,33-,34-,35-,36+/m1/s1

InChI Key

YINNEDVQUNYQEZ-BOTMRVARSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@]3(C)C=O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Paradrymonoside are not well-documented. Typically, the industrial synthesis of organic compounds involves large-scale chemical reactions, purification, and quality control processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Paradrymonoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Paradrymonoside has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The specific mechanism of action of Paradrymonoside is not well-documented. Generally, the compound may interact with various molecular targets and pathways, influencing biological processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Paradrymonoside shares structural homology with several triterpenoid glycosides, including trachelosperogenin A1, nigaichigosides F1/F2, and suavissimoside F1, all of which feature oleanane or ursane backbones with varying glycosylation patterns (Table 1) .

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Source Core Structure Key Functional Groups Pharmacological Activities References
This compound A. maculatus Oleanane C-3 β-D-glucopyranoside Anti-inflammatory, cytotoxic [17]
Trachelosperogenin A1 Not specified Oleanane C-28 carboxyl group Antimicrobial
Nigaichigoside F1 Not specified Oleanane C-3, C-28 diglycoside Antioxidant
Suavissimoside F1 Not specified Ursane C-3 α-L-rhamnoside Antidiabetic
2α,3β,23-Trihydroxyurs-12-ene-28-oic acid A. mengxinensis Ursane C-2, C-3 hydroxylation Hepatoprotective [46, 52]

Key Differentiating Features

Glycosylation Patterns: this compound’s C-3 β-D-glucopyranoside moiety distinguishes it from suavissimoside F1, which has an α-L-rhamnoside at the same position. This difference impacts solubility and receptor binding .

Biological Activity: this compound’s cytotoxic activity against cancer cell lines (e.g., HeLa) is more pronounced than that of trachelosperogenin A1, which primarily exhibits antimicrobial effects . The ursane derivative 2α,3β,23-trihydroxyurs-12-ene-28-oic acid shows hepatoprotective effects absent in this compound, likely due to its ursane backbone and hydroxylation profile .

Source Specificity: this compound is uniquely reported in A. maculatus, whereas analogues like CK01 and AM-3 are isolated from C. kingianus and A. mengxinensis, respectively .

Analytical Challenges

Distinguishing this compound from analogues requires complementary techniques:

  • Mass Spectrometry: Differentiates molecular weights (e.g., this compound [M+Na]⁺ at m/z 789 vs. suavissimoside F1 at m/z 803) .
  • NMR : Resolves structural ambiguities, such as the α/β configuration of glycosidic bonds .

Research Implications and Limitations

  • Pharmacological Gaps: Limited in vivo studies on this compound contrast with extensive research on ursane-type analogues like 2α,3β,23-trihydroxyurs-12-ene-28-oic acid .
  • Synthetic Accessibility: this compound’s complex glycosylation hinders synthetic replication compared to simpler analogues like AM-3 .

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